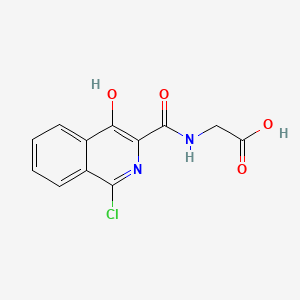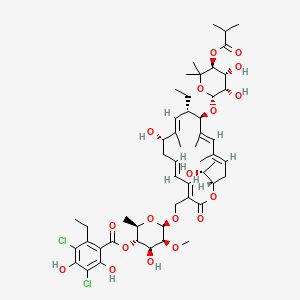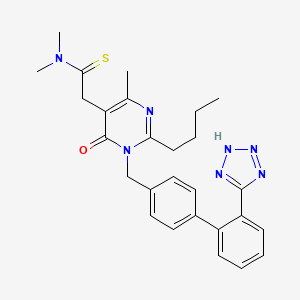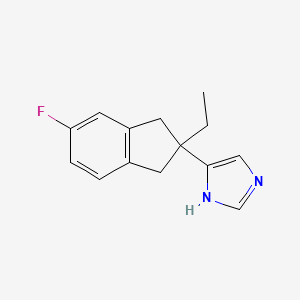![molecular formula C54H72N8O13 B1672737 N-[6-(2-amino-2-oxoethyl)-12-benzyl-9-(1-hydroxyethyl)-3-(hydroxymethyl)-18-[(4-hydroxyphenyl)methylidene]-19,22-dimethyl-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]-3-(2-pentylphenyl)propanamide CAS No. 125787-94-2](/img/structure/B1672737.png)
N-[6-(2-amino-2-oxoethyl)-12-benzyl-9-(1-hydroxyethyl)-3-(hydroxymethyl)-18-[(4-hydroxyphenyl)methylidene]-19,22-dimethyl-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]-3-(2-pentylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
FK-224 is synthesized through a series of peptide coupling reactions. The compound is a cyclopeptide, meaning it contains a cyclic structure formed by peptide bonds. The synthesis involves the following steps:
Peptide Coupling: The linear peptide chain is assembled using standard peptide coupling reagents such as dicyclohexylcarbodiimide and N-hydroxysuccinimide.
Cyclization: The linear peptide is cyclized to form the cyclic structure.
Post-Translational Modifications: The final compound undergoes modifications such as methylation and lactone bridge formation to achieve the desired structure.
Chemical Reactions Analysis
FK-224 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify specific functional groups within the compound.
Substitution: FK-224 can undergo substitution reactions where specific atoms or groups are replaced with others.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
FK-224 has several scientific research applications, including:
Pharmacological Studies: It is used to study the role of substance P and neurokinin receptors in various physiological and pathological processes.
Pain Management: FK-224 is investigated for its potential use in pain management due to its ability to inhibit substance P.
Inflammatory Diseases: The compound is studied for its effects on inflammatory diseases, including asthma and bronchitis.
Neurodegenerative Disorders: Research is ongoing to explore the potential of FK-224 in treating neurodegenerative disorders such as Alzheimer’s disease.
Mechanism of Action
FK-224 exerts its effects by competitively inhibiting the binding of substance P to neurokinin 1 and neurokinin 2 receptors . This inhibition prevents the activation of these receptors, thereby reducing the physiological responses mediated by substance P, such as pain transmission and inflammation . The molecular targets of FK-224 are the neurokinin 1 and neurokinin 2 receptors, and the pathways involved include the inhibition of substance P-induced signaling cascades .
Comparison with Similar Compounds
FK-224 is compared with other substance P antagonists, such as CP-96,345 . While both compounds inhibit substance P binding, FK-224 has a unique cyclopeptide structure that provides selectivity for neurokinin 1 and neurokinin 2 receptors . Similar compounds include:
CP-96,345: A non-peptide antagonist with selectivity for neurokinin 1 receptors.
SR-140333: Another substance P antagonist with selectivity for neurokinin 1 receptors.
GR-82334: A peptide antagonist with selectivity for neurokinin 1 receptors.
FK-224’s unique structure and dual selectivity for neurokinin 1 and neurokinin 2 receptors make it a valuable tool for studying the physiological roles of these receptors and their potential therapeutic applications .
Properties
CAS No. |
125787-94-2 |
|---|---|
Molecular Formula |
C54H72N8O13 |
Molecular Weight |
1041.2 g/mol |
IUPAC Name |
N-[(18Z)-6-(2-amino-2-oxoethyl)-12-benzyl-9-(1-hydroxyethyl)-3-(hydroxymethyl)-18-[(4-hydroxyphenyl)methylidene]-19,22-dimethyl-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]-3-(2-pentylphenyl)propanamide |
InChI |
InChI=1S/C54H72N8O13/c1-7-8-10-17-36-18-13-14-19-37(36)22-25-45(67)60-47-33(5)75-54(74)42(30-63)59-49(69)41(29-44(55)66)58-52(72)46(32(4)64)61-50(70)40(27-34-15-11-9-12-16-34)56-48(68)39(26-31(2)3)57-51(71)43(62(6)53(47)73)28-35-20-23-38(65)24-21-35/h9,11-16,18-21,23-24,28,31-33,39-42,46-47,63-65H,7-8,10,17,22,25-27,29-30H2,1-6H3,(H2,55,66)(H,56,68)(H,57,71)(H,58,72)(H,59,69)(H,60,67)(H,61,70)/b43-28- |
InChI Key |
BEWCDVTWUFJSSM-MBMPTNJISA-N |
SMILES |
CCCCCC1=CC=CC=C1CCC(=O)NC2C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(=CC3=CC=C(C=C3)O)N(C2=O)C)CC(C)C)CC4=CC=CC=C4)C(C)O)CC(=O)N)CO)C |
Isomeric SMILES |
CCCCCC1=CC=CC=C1CCC(=O)NC2C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)/C(=C/C3=CC=C(C=C3)O)/N(C2=O)C)CC(C)C)CC4=CC=CC=C4)C(C)O)CC(=O)N)CO)C |
Canonical SMILES |
CCCCCC1=CC=CC=C1CCC(=O)NC2C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(=CC3=CC=C(C=C3)O)N(C2=O)C)CC(C)C)CC4=CC=CC=C4)C(C)O)CC(=O)N)CO)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
FK 224 FK-224 FK224 N-(N(2)-(N-(N-(N-(2,3-didehydro-N-methyl-N-(N-(3-(2-pentylphenyl)-propionyl)-L-threonyl)tyrosyl-L-leucyl)-D-phenylalanyl)-L-allo-threonyl)-L-asparaginyl))-L-serine-epsilon-lactone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Indolo[3,2-b]carbazole-6-carbaldehyde](/img/structure/B1672663.png)








